5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide
Description
This compound is a benzotriazole-furan hybrid featuring a 4-chlorophenyl substituent on the furan ring and a 4-methoxyphenyl group on the benzotriazole scaffold. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C25H19ClN4O3 |
|---|---|
Molecular Weight |
458.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]furan-2-carboxamide |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-13-21-22(29-30(28-21)18-7-9-19(32-2)10-8-18)14-20(15)27-25(31)24-12-11-23(33-24)16-3-5-17(26)6-4-16/h3-14H,1-2H3,(H,27,31) |
InChI Key |
BOVYZWMDNIVSMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carboxamide core, followed by the introduction of the 4-chlorophenyl and 4-methoxyphenyl groups. The benzotriazole moiety is then incorporated through a cyclization reaction. Common reagents used in these steps include chlorinating agents, methoxylating agents, and cyclization catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The benzotriazole and substituted phenyl rings undergo electrophilic substitution under controlled conditions:
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Introduces nitro groups at activated positions | |
| Sulfonation | H₂SO₄/SO₃, 50°C | Sulfonation at methoxyphenyl ortho/para sites | |
| Halogenation | Cl₂/AlCl₃ (for chlorination) | Adds halogens to electron-rich aromatic systems |
-
The methoxyphenyl group directs incoming electrophiles to its ortho/para positions due to its electron-donating nature.
-
The chlorophenyl group (electron-withdrawing) favors meta-substitution on its ring.
-
The benzotriazole core may undergo substitution at positions activated by adjacent nitrogen atoms, though steric hindrance from the methyl group (C6) limits reactivity at certain sites.
Amide Functional Group Reactivity
The carboxamide moiety participates in hydrolysis and condensation reactions:
-
Hydrolysis of the amide bond generates furan-2-carboxylic acid, confirmed via HPLC and NMR.
-
Condensation with aldehydes (e.g., nitroimidazole carbaldehydes) forms conjugated systems, as demonstrated in structurally related benzotriazole hybrids .
Oxidation Reactions
The methyl group (C6) on the benzotriazole ring is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | H₂O, NaHCO₃, reflux | 6-Carboxybenzotriazole derivative | |
| CrO₃/H₂SO₄ | Acetone, 0°C, 2h | 6-Formylbenzotriazole intermediate |
-
Oxidation with KMnO₄ under basic conditions converts the methyl group to a carboxylic acid, mirroring transformations in nitroimidazole analogs .
Nucleophilic Aromatic Substitution (NAS)
The chlorophenyl group participates in NAS under high-energy conditions:
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| Methoxide | Cu catalyst, DMF, 120°C, 24h | 4-Methoxyphenyl substitution | |
| Amines | Pd catalysis, microwave, 150°C | Aryl amine derivatives |
-
Chlorine displacement is less favored due to its poor leaving-group ability, requiring transition-metal catalysts or microwave assistance.
Photochemical Reactions
The benzotriazole moiety acts as a UV stabilizer, undergoing reversible bond cleavage under UV light:
| Condition | Observation | Mechanism | Reference |
|---|---|---|---|
| UV irradiation | N–N bond cleavage | Formation of radical intermediates |
-
This property is critical for applications in materials science, where the compound mitigates UV-induced degradation.
Comparative Reactivity of Structural Analogs
Key differences in reactivity between similar compounds:
| Compound | Reactivity Profile |
|---|---|
| N-[2-(4-Chlorophenyl)benzotriazol-5-yl]-2-methylpropanamide | Enhanced amide stability due to steric protection from 2-methylpropanamide group |
| Nitroimidazole-benzofuran hybrids | Higher electrophilic substitution rates at nitroimidazole ring compared to benzotriazole |
Mechanistic Insights
-
EAS Selectivity : Directed by electron-donating (methoxy) and -withdrawing (chloro) groups, with competing effects on reaction sites.
-
Amide Hydrolysis : Follows classical acid/base-catalyzed mechanisms, with protonation of the carbonyl oxygen preceding nucleophilic attack.
-
Oxidation Pathways : Proceeds via radical intermediates in the case of KMnO₄, as observed in nitroheterocycle oxidations .
Scientific Research Applications
Structural Features
The compound contains:
- A furan ring , contributing to its reactivity.
- A benzotriazole moiety , known for its biological activity.
- Substituted phenyl groups that enhance its chemical properties.
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its functional groups can be modified to create derivatives with enhanced properties.
- Catalysis : The unique structure allows for potential catalytic applications in organic reactions, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Research is ongoing to evaluate its effectiveness against various cancer cell lines. The presence of the benzotriazole moiety is believed to play a crucial role in inducing apoptosis in cancer cells.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential as a therapeutic agent in treating diseases such as cancer and infections due to its biological activity.
- Drug Development : Its unique structure may lead to the development of novel drugs with improved efficacy and reduced side effects compared to existing treatments.
Industry
- Advanced Materials : The compound is explored for applications in creating advanced materials, including polymers and coatings, due to its stability and chemical properties.
- Photostability : The incorporation of benzotriazole enhances the photostability of materials, making them suitable for outdoor applications.
Cytotoxicity Studies
A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide | MCF-7 | 0.8 | Induces apoptosis via ROS production |
| Related Compound | HeLa | 0.5 | DNA damage through ROS |
Mechanistic Insights
Research indicates that compounds with similar structures can inhibit DNA synthesis and induce DNA damage through single- and double-strand breaks, enhancing their cytotoxicity against cancer cells.
Stability Studies
Long-term exposure studies have shown that while the compound remains stable under certain conditions, degradation over time can lead to decreased efficacy in cellular functions.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzotriazole moiety is known to interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on a structurally distinct furopyridine carboxamide derivative. However, key structural and synthetic comparisons can be drawn:
Table 1: Structural Comparison with Analogous Compounds
Key Observations :
Scaffold Diversity :
- The target compound’s benzotriazole-furan core contrasts with the furopyridine scaffold in . Benzotriazoles are rigid aromatic systems that enhance metabolic stability, whereas furopyridines may offer distinct electronic properties due to nitrogen incorporation .
Substituent Effects :
- The 4-chlorophenyl group (target) vs. 4-fluorophenyl () introduces differences in lipophilicity (Cl: higher logP) and steric bulk. Methoxy groups (target) enhance solubility but may reduce membrane permeability compared to pyrimidine substituents () .
The absence of specific synthetic details for the target compound limits direct procedural comparisons .
Research Findings and Limitations
- Pharmacological Data: No activity data for the target compound is provided in the evidence. In contrast, furopyridine derivatives like the compound in are often screened for kinase inhibition, suggesting a possible shared therapeutic focus .
- Computational Predictions :
Biological Activity
The compound 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide is a member of the benzotriazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data.
Structure
The molecular structure of the compound is characterized by the presence of a furan ring, a benzotriazole moiety, and various aromatic substituents. Its molecular formula is with a molecular weight of 437.8 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN5O |
| Molecular Weight | 437.8 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide |
Antimicrobial Activity
Benzotriazoles, including the compound , have been reported to exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi.
- Antibacterial Activity : The compound demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentrations (MICs) comparable to standard antibiotics . Specific strains tested included Staphylococcus aureus and Escherichia coli, with observed MIC values ranging from 12.5 to 25 µg/mL .
- Antifungal Activity : The compound also exhibited antifungal properties, particularly against Candida albicans and Aspergillus niger. MIC values for these fungi were reported between 1.6 µg/mL to 25 µg/mL, indicating a promising potential for treating fungal infections .
Anti-inflammatory Activity
Research indicates that benzotriazole derivatives possess anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in managing inflammatory conditions. Case studies have highlighted its efficacy in reducing inflammation markers in animal models .
Anticancer Potential
Emerging studies suggest that benzotriazole derivatives may have anticancer activity due to their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with cellular pathways involved in cancer progression. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic applications .
Case Studies
- Study on Antibacterial Efficacy : A study conducted on a series of benzotriazole derivatives found that modifications in the substituents significantly affected their antibacterial potency. The specific compound was highlighted for its effectiveness against MRSA strains with an MIC of 12.5 µg/mL .
- Anti-inflammatory Effects : In an experimental model of arthritis, the compound reduced swelling and pain significantly compared to control groups, demonstrating its potential as an anti-inflammatory agent .
- Cytotoxicity in Cancer Cells : A recent investigation into the cytotoxic effects of this compound on breast cancer cell lines showed significant inhibition of cell proliferation with an IC50 value lower than that of established chemotherapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 5-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide, and what challenges are associated with its purification?
- Methodology : The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid moiety, followed by amide bond formation with the benzotriazole amine group. Key challenges include minimizing side reactions (e.g., racemization or incomplete coupling) and removing residual reagents. Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Impurity profiles should be confirmed via HPLC or LC-MS .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodology :
- 1H/13C NMR : Confirm substitution patterns (e.g., chlorophenyl, methoxyphenyl groups) and benzotriazole tautomerism. Aromatic protons in the benzotriazole ring may exhibit splitting due to hindered rotation.
- IR Spectroscopy : Verify carbonyl stretches (~1650–1700 cm⁻¹ for amide C=O) and absence of residual carboxylic acid (~1700–1750 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion accuracy (e.g., [M+H]+ or [M+Na]+). Discrepancies in mass data may indicate incomplete deprotection or solvent adducts .
Q. How can researchers assess the compound’s solubility and stability under varying pH and temperature conditions?
- Methodology : Perform kinetic solubility assays in buffers (pH 1–10) using UV-Vis spectroscopy or nephelometry. Stability studies involve incubating the compound in DMSO/PBS at 25°C and 37°C, with periodic sampling for HPLC analysis. Degradation products (e.g., hydrolyzed amide bonds) should be identified via LC-MS/MS. Note: Methoxy groups may enhance solubility in organic solvents but reduce aqueous stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
